molecular formula C20H19F6NO.HCl B125254 L-733,061 hydrochloride CAS No. 148687-76-7

L-733,061 hydrochloride

Cat. No. B125254
M. Wt: 439.8 g/mol
InChI Key: DYEUTIUITGHIEO-JAXOOIEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-733,061 hydrochloride is a compound of interest in the field of synthetic organic chemistry, particularly due to its relevance in pharmaceutical research. The compound is a derivative of piperidine and is synthesized through various enantioselective methods. The studies on L-733,061 hydrochloride focus on developing efficient synthetic routes to obtain the compound with high enantiomeric excess (ee), which is crucial for its potential biological activity [

Scientific Research Applications

Antitumor Activity in Gastrointestinal Cancers

  • NK-1 Receptor Expression and Antitumor Action : L-733,061 hydrochloride has been shown to exhibit antitumor activity against human gastric and colon adenocarcinomas by inhibiting cell growth through the NK-1 receptor. Substance P, a known ligand for NK-1 receptors, acts as a mitogen, whereas L-733,061 hydrochloride counters this effect, leading to apoptosis in cancer cell lines. This indicates the NK-1 receptor as a promising target for gastrointestinal cancer treatment (Rosso et al., 2008).

Safety And Hazards

The safety data sheet for hydrochloric acid, a component of L-733,061 hydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F6NO.ClH/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14;/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2;1H/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEUTIUITGHIEO-JAXOOIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468719
Record name L-733,061 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-733,061 hydrochloride

CAS RN

148687-76-7
Record name L-733,061 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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